(1-(Oxetan-3-yl)-1H-pyrazol-4-yl)boronic acid
Overview
Description
(1-(Oxetan-3-yl)-1H-pyrazol-4-yl)boronic acid is a boronic acid derivative that features both an oxetane ring and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Oxetan-3-yl)-1H-pyrazol-4-yl)boronic acid typically involves the Suzuki–Miyaura cross-coupling reaction. This method uses a brominated pyrazole-azetidine hybrid as the starting material, which is then reacted with boronic acids . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene or ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the Suzuki–Miyaura cross-coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-scale reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
(1-(Oxetan-3-yl)-1H-pyrazol-4-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced under specific conditions to modify the boronic acid group.
Substitution: The oxetane and pyrazole rings can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic esters, while substitution reactions can introduce various functional groups onto the oxetane or pyrazole rings .
Scientific Research Applications
(1-(Oxetan-3-yl)-1H-pyrazol-4-yl)boronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (1-(Oxetan-3-yl)-1H-pyrazol-4-yl)boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues in enzymes, inhibiting their activity. This interaction can disrupt specific biochemical pathways, leading to the compound’s therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
(3-(Oxetan-3-yl)phenyl)boronic acid: Similar in structure but with a phenyl ring instead of a pyrazole ring.
(1-(Oxetan-3-yl)-1H-pyrazol-5-yl)boronic acid: Similar but with a different substitution pattern on the pyrazole ring.
Uniqueness
(1-(Oxetan-3-yl)-1H-pyrazol-4-yl)boronic acid is unique due to the combination of the oxetane and pyrazole rings, which confer distinct chemical properties and reactivity. This makes it particularly valuable in medicinal chemistry for the development of novel therapeutic agents .
Properties
IUPAC Name |
[1-(oxetan-3-yl)pyrazol-4-yl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BN2O3/c10-7(11)5-1-8-9(2-5)6-3-12-4-6/h1-2,6,10-11H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLMPXRKLZGBYIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(N=C1)C2COC2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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